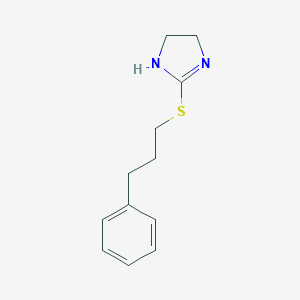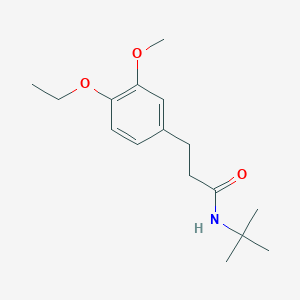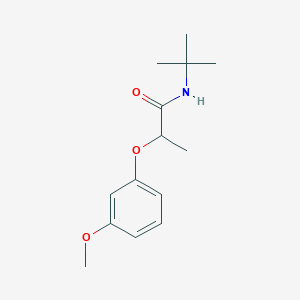![molecular formula C25H37N3O B241115 6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B241115.png)
6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, particularly the AMPA receptor. It is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
作用机制
6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol acts as a competitive antagonist of the AMPA receptor, binding to the receptor site and preventing the binding of glutamate, the endogenous ligand. This results in a decrease in the excitatory activity of the neuron and a reduction in synaptic plasticity.
生化和生理效应
6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol has been shown to have a variety of biochemical and physiological effects, including a reduction in excitatory synaptic transmission, a decrease in long-term potentiation, and a decrease in the induction of long-term depression. It has also been shown to modulate the release of neurotransmitters and to have anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using 6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol in lab experiments is its potency and selectivity for the AMPA receptor, which allows for precise manipulation of glutamate receptor activity. However, one limitation is that it is not a complete antagonist of the AMPA receptor, and may have off-target effects on other ionotropic glutamate receptors.
未来方向
For the use of 6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol in scientific research include further study of its effects on synaptic plasticity and learning and memory, as well as its potential therapeutic applications in neurodegenerative disorders and pain management. Additionally, further research is needed to better understand the off-target effects of 6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol and to develop more selective antagonists of the AMPA receptor.
合成方法
The synthesis of 6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol involves several steps, starting with the reaction of 2-methyl-4-quinolone with diethylamine to form 2-methyl-4-quinolone-N,N-diethylamide. This intermediate is then reacted with 1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-ylmethyl chloride to form the final product, 6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol.
科学研究应用
6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the AMPA receptor, which is involved in synaptic plasticity and learning and memory. 6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol has also been used to study the role of glutamate receptors in pain perception, epilepsy, and neurodegenerative disorders.
属性
产品名称 |
6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol |
|---|---|
分子式 |
C25H37N3O |
分子量 |
395.6 g/mol |
IUPAC 名称 |
6-(diethylamino)-2-methyl-3-[(3,3,5-trimethyl-7-azabicyclo[3.2.1]octan-7-yl)methyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C25H37N3O/c1-7-27(8-2)18-9-10-22-20(11-18)23(29)21(17(3)26-22)14-28-16-25(6)13-19(28)12-24(4,5)15-25/h9-11,19H,7-8,12-16H2,1-6H3,(H,26,29) |
InChI 键 |
JDYAKPKTPSINDH-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)NC(=C(C2=O)CN3CC4(CC3CC(C4)(C)C)C)C |
规范 SMILES |
CCN(CC)C1=CC2=C(C=C1)NC(=C(C2=O)CN3CC4(CC3CC(C4)(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)


![[3-(4-Fluorophenyl)propyl]piperazine](/img/structure/B241077.png)


![6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B241085.png)

